molecular formula C18H24N2OS B2924588 cyclopentyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851804-25-6

cyclopentyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2924588
CAS No.: 851804-25-6
M. Wt: 316.46
InChI Key: BQGODPLGUQGYJM-UHFFFAOYSA-N
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Description

Cyclopentyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C18H24N2OS and its molecular weight is 316.46. The purity is usually 95%.
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Biological Activity

Cyclopentyl(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H21N3OSC_{19}H_{21}N_{3}OS. The compound features a cyclopentyl group attached to an imidazole derivative, which is known for various pharmacological activities.

1. Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. This compound is expected to share these characteristics due to its structural similarities with other active imidazole compounds.

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)
Cyclopentyl ImidazoleTBD
Reference Drug (Ciprofloxacin)19 (E. coli)

This table illustrates the potential antimicrobial effectiveness of cyclopentyl imidazole derivatives compared to established antibiotics like ciprofloxacin. Further studies are needed to quantify its specific activity against various bacterial strains.

2. Anticancer Activity

Imidazole derivatives have also been studied for their anticancer properties. A study on similar compounds showed promising results against cancer cell lines such as MCF-7 and HCT-116. The IC50 values for these compounds ranged from 45 to 97 nM, indicating potent cytotoxic effects.

Table 2: Cytotoxicity of Imidazole Derivatives

Compound IDMCF-7 IC50 (nM)HCT-116 IC50 (nM)
Cyclopentyl ImidazoleTBDTBD
Reference Compound (Sorafenib)144176

This table highlights the need for further investigation into the cytotoxic effects of this compound against specific cancer cell lines.

Case Studies

Recent literature reviews have summarized various pharmacological activities of imidazole derivatives:

  • Study by Jain et al. (2021) : This study evaluated antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones for various imidazole derivatives.
  • Research by Ahsan et al. (2020) : The study focused on the synthesis and evaluation of N-(4-substituted phenyl)-imidazoles for antibacterial activity against multiple pathogens.

These case studies emphasize the diverse biological activities associated with imidazole compounds and support further exploration into this compound.

Properties

IUPAC Name

cyclopentyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2OS/c1-13-7-8-14(2)16(11-13)12-22-18-19-9-10-20(18)17(21)15-5-3-4-6-15/h7-8,11,15H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQGODPLGUQGYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.